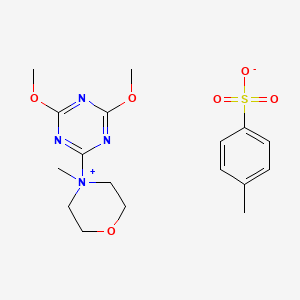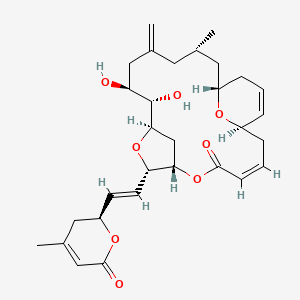![molecular formula C22H32O8 B1255823 [(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate](/img/structure/B1255823.png)
[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HT-2 toxin is a type A trichothecene mycotoxin produced by several Fusarium species, including Fusarium sporotrichioides, Fusarium poae, and Fusarium langsethiae . It is a secondary metabolite that poses significant health risks to humans and animals due to its potent toxicity. HT-2 toxin is known for its ability to inhibit protein synthesis, which can lead to various toxic effects .
準備方法
HT-2 toxin is typically produced through the cultivation of Fusarium species under controlled conditions. The synthetic routes involve the fermentation of these fungi on suitable substrates, followed by extraction and purification processes . Industrial production methods focus on optimizing the growth conditions of the fungi to maximize toxin yield. The extraction process often involves solvents like ethyl acetate, acetone, and diethyl ether .
化学反応の分析
HT-2 toxin undergoes several types of chemical reactions, including:
Oxidation: HT-2 toxin can be oxidized to form various metabolites, such as T-2 toxin.
Reduction: Reduction reactions can convert HT-2 toxin into less toxic metabolites.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include T-2 toxin and other trichothecene derivatives .
科学的研究の応用
HT-2 toxin has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry to develop detection methods for mycotoxins.
Biology: Studied for its effects on cellular processes, such as protein synthesis inhibition and cytotoxicity.
Medicine: Investigated for its potential role in causing diseases related to mycotoxin exposure.
Industry: Monitored in the food and feed industry to ensure safety and compliance with regulatory standards.
作用機序
HT-2 toxin exerts its toxic effects primarily by inhibiting protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to the cessation of protein production . This inhibition triggers a cascade of cellular responses, including apoptosis and autophagy. Molecular targets involved in its mechanism of action include ribosomal proteins and various signaling pathways, such as the JAK/STAT pathway .
類似化合物との比較
HT-2 toxin is often compared with other trichothecene mycotoxins, such as:
T-2 toxin: A closely related compound that is often found alongside HT-2 toxin.
Diacetoxyscirpenol: Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis.
Neosolaniol: A metabolite of T-2 toxin that also exhibits toxic effects.
HT-2 toxin is unique due to its specific structural features and the particular fungi that produce it. Its presence in contaminated grains and feed poses significant challenges for food safety and public health .
特性
分子式 |
C22H32O8 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
[(2R,4S,7R,9R,10R,11S)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |
InChI |
InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19+,20?,21+,22?/m0/s1 |
InChIキー |
PNKLMTPXERFKEN-CKRUGLOOSA-N |
異性体SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)(C3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)COC(=O)C |
正規SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene HT-2 toxin toxin HT 2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-bromophenyl)-N-[5-[[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)anilino]-oxomethyl]-2-methylphenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1255743.png)
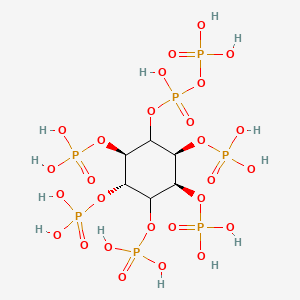
![2-[n-(4-Chlorophenyl)carbamoyl]benzenesulfonamide](/img/structure/B1255746.png)

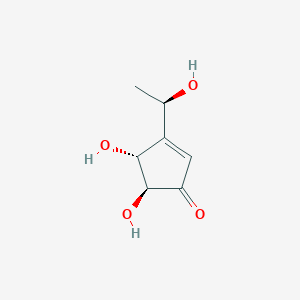
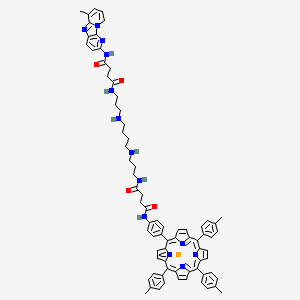
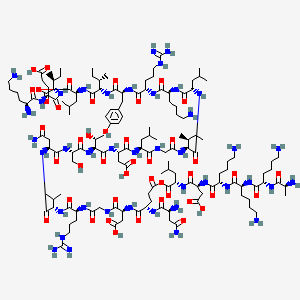
![1-[3-[(6-Methoxy-2-naphthalenyl)-oxomethyl]-1-piperidinyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B1255753.png)
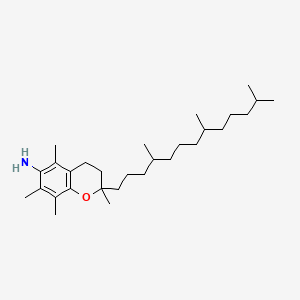
![N-[9-(2-carboxyethyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1255755.png)
![3-[4-(trifluoromethyl)phenyl]-N-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1255758.png)
